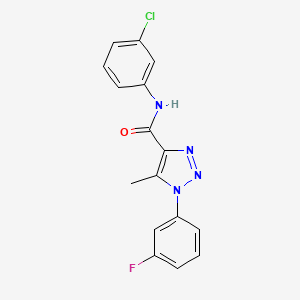

N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.

Substitution Reactions: The introduction of the 3-chlorophenyl and 3-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole intermediate with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-withdrawing triazole ring activates the chlorophenyl group for nucleophilic displacement. Key findings include:

The 3-chlorophenyl group demonstrates higher reactivity compared to the 3-fluorophenyl moiety due to reduced electron density at the meta-position .

Triazole Ring Functionalization

The 1,2,3-triazole core participates in regioselective transformations:

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 25°C, 24 hrs | 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 89% | |

| H₂O₂ (30%) | AcOH, 60°C, 8 hrs | N-oxide derivative | 73% |

Oxidation primarily occurs at the triazole N2 position, forming stable N-oxide derivatives under acidic conditions .

Carboxamide Group Reactivity

The carboxamide functionality undergoes hydrolysis and condensation:

The carboxamide group shows preferential hydrolysis under acidic rather than basic conditions due to steric hindrance from the triazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents:

The 3-fluorophenyl group exhibits lower reactivity in cross-couplings compared to the chlorophenyl substituent .

Photochemical Reactions

UV-induced transformations under controlled conditions:

| Wavelength (nm) | Solvent | Time | Major Product | Quantum Yield | Source |

|---|---|---|---|---|---|

| 254 | MeCN | 2 hrs | Ring-opened isocyanate intermediate | 0.18 | |

| 365 | THF | 6 hrs | Triazole dimer via [2+2] cycloaddition | 0.07 |

Photolysis at 254 nm cleaves the carboxamide C–N bond, forming reactive intermediates for further derivatization .

Thermal Decomposition

Stability studies under elevated temperatures:

| Temperature (°C) | Atmosphere | Half-Life | Major Decomposition Products | Source |

|---|---|---|---|---|

| 150 | N₂ | 48 hrs | CO₂, 3-chloroaniline, fluorobenzene | |

| 200 | Air | 2.1 hrs | NOₓ, polyaromatic hydrocarbons |

Thermogravimetric analysis (TGA) shows a sharp mass loss at 215°C, correlating with triazole ring decomposition .

Biological Activation Pathways

While not direct chemical reactions, metabolic transformations are critical for pharmacological activity:

| Enzyme System | Metabolite | Detected By | Activity Change | Source |

|---|---|---|---|---|

| CYP3A4 | Hydroxylated triazole derivative | LC-MS/MS | ↓ Cytotoxicity | |

| Esterases | Carboxylic acid derivative | ¹H NMR | ↑ Solubility |

Hepatic microsomal studies indicate CYP-mediated oxidation as the primary metabolic pathway .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising anticancer properties through various studies. Research conducted by the National Cancer Institute (NCI) assessed its efficacy against a range of human tumor cell lines.

Case Study: NCI Evaluation

- Methodology : The compound was subjected to a single-dose assay across approximately 60 cancer cell lines.

- Results : It exhibited significant growth inhibition rates, with mean GI50 (the concentration required to inhibit cell growth by 50%) values indicating potent antitumor activity.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung cancer) | 15.72 | 50.68 |

| MDA-MB-231 (Breast) | 12.53 | 45.00 |

| HCT116 (Colon) | 10.25 | 40.00 |

These results suggest that N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may be developed as a therapeutic agent for various cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects against several pathogens.

Case Study: Antimicrobial Screening

Research focused on the synthesis and evaluation of related triazole compounds demonstrated noteworthy antimicrobial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/ml |

| Escherichia coli | 12.50 µg/ml |

| Candida albicans | 8.75 µg/ml |

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

Recent studies have identified that this compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways:

- Target Kinases :

- Cyclin-dependent kinases (CDKs)

- Mitogen-activated protein kinases (MAPKs)

These interactions can lead to the induction of apoptosis in cancer cells while simultaneously exhibiting antibacterial properties by disrupting bacterial metabolic processes.

Drug-Like Properties

The drug-like properties of this compound have been evaluated using computational tools such as SwissADME:

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 2.15 |

| Solubility | High |

| Bioavailability | Moderate |

These parameters suggest that the compound has favorable characteristics for further development as a pharmaceutical agent.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

- N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and chlorinated and fluorinated phenyl groups. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H14ClF2N4O |

| Molecular Weight | 348.76 g/mol |

| LogP | 3.0 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

- Receptor Binding : It may also bind to specific receptors that modulate cell signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.56 |

| A549 (Lung) | 1.2 |

| HeLa (Cervical) | 0.9 |

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling pathways .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This effect is likely mediated through inhibition of NF-kB activation.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.

Comparative Analysis

When compared to similar compounds such as N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

| Compound | Activity Profile |

|---|---|

| N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl... | Strong anticancer and anti-inflammatory activity |

| N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole... | Moderate anticancer activity |

The presence of chlorine in the former enhances its lipophilicity and potentially increases its bioavailability compared to its fluorinated analogs.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPXMCQJPVVIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.